Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, also known as methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate, is a complex organic compoundPyrazole-bearing compounds are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit their effects through various mechanisms, depending on the specific derivative and the biological target .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to interfere with the nicotine metabolism pathway in bacteria .
Pharmacokinetics
The pharmacokinetic profiles of similar pyrazole derivatives have been studied .
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Pyridine derivatives: Various pyridine-based compounds with antimicrobial and antiviral activities
Uniqueness
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features that allow for versatile chemical modifications and its potential for diverse biological activities. Its combination of a pyrazole and pyridine ring provides a scaffold that can be tailored for specific therapeutic targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBRVGTXHVAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388077 | |
Record name | ST50637182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898052-20-5 | |
Record name | ST50637182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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